Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate is a complex organic compound with the molecular formula C14H13NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indeno-thiophene core, followed by functionalization at specific positions to introduce the amino, hydroxy, and carboxylate groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often requires optimization of reaction parameters to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-8H-indeno[2,1-b]thiophene-3-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-7-hydroxy-8H-indeno[2,1-b]thiophene-3-carboxylate is unique due to its specific functional groups and structural configuration.
Properties
Molecular Formula |
C14H13NO3S |
---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
ethyl 2-amino-5-hydroxy-4H-indeno[2,1-b]thiophene-1-carboxylate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)12-11-7-4-3-5-9(16)8(7)6-10(11)19-13(12)15/h3-5,16H,2,6,15H2,1H3 |
InChI Key |
DRXHVBOCIZTSMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C3=C(C2)C(=CC=C3)O)N |
Origin of Product |
United States |
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